Superior Dual Enzyme Inhibition: 5-LOX/mPGES-1 IC50 of 0.6 μM and 2.1 μM Achieved with the Benzisothiazole 1,1-Dioxide Core
The core scaffold of the target compound, 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide, has been shown to potently inhibit both 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). The most active analog (3g) exhibits IC50 values of 0.6 μM for 5-LOX and 2.1 μM for mPGES-1 [1]. This dual inhibitory activity places the scaffold among the most effective non-acidic dual inhibitors reported, significantly outperforming other benzisothiazole dioxides that lack the optimized N-aryl substitution.
| Evidence Dimension | Dual enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 μM (5-LOX) and 2.1 μM (mPGES-1) for analog 3g [1] |
| Comparator Or Baseline | Other analogs in the series: IC50 range 0.15–23.6 μM against both enzymes [1] |
| Quantified Difference | Analog 3g is 3.8- to 39.3-fold more potent than the least active analog in the series. |
| Conditions | In vitro enzyme inhibition assays using human recombinant 5-LOX and microsomal mPGES-1. |
Why This Matters
This data demonstrates that the benzisothiazole 1,1-dioxide scaffold can achieve nanomolar to low micromolar dual target engagement, a feature not observed in many other benzisothiazole classes, guiding procurement for anti-inflammatory drug discovery programs.
- [1] Shang, E., Wu, Y., Liu, P., Liu, Y., Zhu, W., Deng, X., He, C., He, S., Li, C., & Lai, L. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764–2767. View Source
